
Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride is a chemical compound with the molecular formula C15H22BKN6. It is a white crystalline solid that is soluble in polar solvents, including water and several alcohols . This compound is known for its role as a ligand in coordination chemistry, where it binds to metals in a facial manner, specifically as a Scorpionate ligand .
Preparation Methods
Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride is synthesized by reacting potassium borohydride with 3,5-dimethylpyrazole. During this reaction, hydrogen gas is evolved as each pyrazole reacts with the boron. The reaction becomes more challenging with each successive 3,5-dimethylpyrazolyl due to increased steric hindrance around the boron . The required dimethylpyrazole is obtained by condensing hydrazine and acetylacetone .
Chemical Reactions Analysis
Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions due to the presence of the borohydride group.
Substitution Reactions: The compound can undergo substitution reactions where the pyrazolyl groups are replaced by other ligands.
Coordination Reactions: It acts as a ligand, coordinating with metals to form complexes.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride has several scientific research applications:
Mechanism of Action
The mechanism of action of Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride involves its role as a ligand. The three nitrogen centers in the pyrazolyl groups that are not bonded to boron act as active binding sites. These sites coordinate with metals, forming stable complexes. The methyl groups on the pyrazolyl rings increase steric hindrance, allowing only one ligand to bind to a metal, leaving other coordination sites available for catalysis .
Comparison with Similar Compounds
Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride is unique due to the presence of methyl groups on the pyrazolyl rings, which provide steric protection and influence the coordination behavior. Similar compounds include:
Potassium Tris(pyrazol-1-yl)borohydride: Lacks the methyl groups, leading to different steric and electronic properties.
Potassium Tris(4-methylpyrazol-1-yl)borohydride: Has methyl groups at different positions, affecting its coordination chemistry.
These differences highlight the unique properties of this compound in terms of steric hindrance and coordination behavior.
Properties
CAS No. |
17567-17-8 |
|---|---|
Molecular Formula |
C15H22BKN6 |
Molecular Weight |
336.29 g/mol |
IUPAC Name |
potassium;tris(3,5-dimethylpyrazol-1-yl)boranuide |
InChI |
InChI=1S/C15H22BN6.K/c1-10-7-13(4)20(17-10)16(21-14(5)8-11(2)18-21)22-15(6)9-12(3)19-22;/h7-9,16H,1-6H3;/q-1;+1 |
InChI Key |
NTWZGFNSHCFHIJ-UHFFFAOYSA-N |
SMILES |
[B-](N1C(=CC(=N1)C)C)(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C.[K+] |
Isomeric SMILES |
[B-](N1C(=CC(=N1)C)C)(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C.[K+] |
Canonical SMILES |
[BH-](N1C(=CC(=N1)C)C)(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C.[K+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[2-[(1-ethyl-6-methoxyquinolin-1-ium-2-yl)methylidene]-5-methoxy-1,3-benzoselenazol-3-yl]propane-1-sulfonate](/img/structure/B102322.png)




![Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester](/img/structure/B102331.png)
![Trimethyl-[[(2R,3R,4S,5R)-4,5,6-tris(trimethylsilyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]silane](/img/structure/B102332.png)
